4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine is a complex organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring attached to a bipyridine moiety. The presence of the morpholine ring imparts specific chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bipyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful in diverse applications .
Scientific Research Applications
4-(2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 4-(2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine involves its interaction with specific molecular targets. In biological systems, the compound may bind to receptors or enzymes, modulating their activity. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced inflammation and neuroprotection . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3,4,5,6-tetrahydro-2-pyridinamine
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid
Uniqueness
Compared to similar compounds, 4-(2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine stands out due to its unique combination of a bipyridine core and a morpholine ring. This structural feature imparts distinct chemical properties, such as enhanced stability and specific binding affinity to metal ions and biological targets .
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
4-[6-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C15H21N3O/c1-12-13(14-4-2-3-7-16-14)5-6-15(17-12)18-8-10-19-11-9-18/h5-6H,2-4,7-11H2,1H3 |
InChI Key |
CSXYVDLLEPUVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)C3=NCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.